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molecular formula C10H10ClNO B8741442 1-Acetyl-5-chloroindoline

1-Acetyl-5-chloroindoline

Cat. No. B8741442
M. Wt: 195.64 g/mol
InChI Key: KNBHLYGLPSDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377699

Procedure details

1428 g (12 moles) of indoline and 3000 ml of chloroform were admixed with stirring with 1350 g (132 moles) of acetic acid anhydride with cooling to keep the temperature at 20° to 30° C. and the mixture was stirred for one hour. Then, 600 ml of water were added thereto followed by addition in portions over 71/2 hours to the mixture of 702 g (6.6 moles) of sodium carbonate with vigorous stirring and external cooling during which carbon dioxide evolved. Within 7.5 hours 937 g (13.2 moles) of chlorine were added to the mixture held at no more than 30° C. and the mixture was stirred for 30 minutes. 3000 g of water were added to the mixture which was stirred for 15 minutes after which the organic phase was separated and evaporated to dryness under reduced pressure at 130° C. At 70° to 75° C. 2400 ml of isopropanol were added to the residue and the mixture was stirred with heating until total dissolution occured and the mixture was cooled to room temperature and was stirred at 20° to 25° C. for one hour. The mixture was vacuum filtered to obtain 5-chloro-1-acetyl-indoline melting at 115° to 116° C. which was washed with 1500 ml of isopropanol.
Quantity
1428 g
Type
reactant
Reaction Step One
Quantity
1350 g
Type
reactant
Reaction Step Two
Quantity
702 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
937 g
Type
reactant
Reaction Step Five
Name
Quantity
3000 g
Type
solvent
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
3000 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:10]([O:13]C(=O)C)(=O)[CH3:11].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.[Cl:26]Cl>O.C(Cl)(Cl)Cl>[Cl:26][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[N:1]([C:10](=[O:13])[CH3:11])[CH2:2][CH2:3]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1428 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Two
Name
Quantity
1350 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
702 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
937 g
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
3000 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
3000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
at 20° to 30° C.
ADDITION
Type
ADDITION
Details
thereto followed by addition in portions over 71/2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
held at no more than 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes after which the organic phase
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 130° C
CUSTOM
Type
CUSTOM
Details
At 70° to 75° C
ADDITION
Type
ADDITION
Details
2400 ml of isopropanol were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating until total dissolution
STIRRING
Type
STIRRING
Details
was stirred at 20° to 25° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2CCN(C2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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